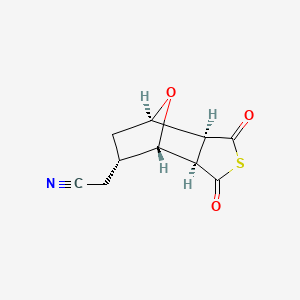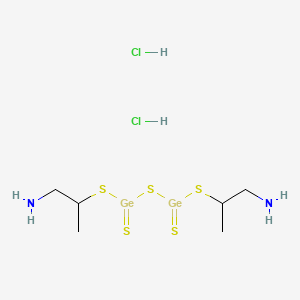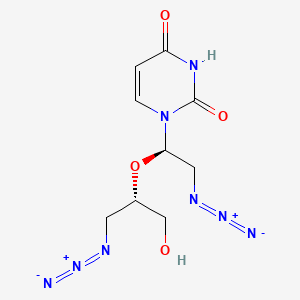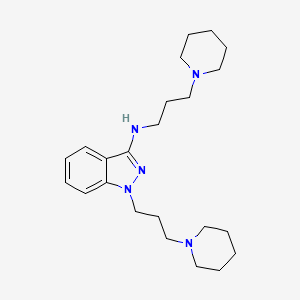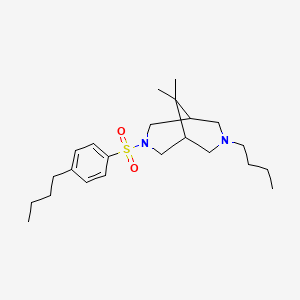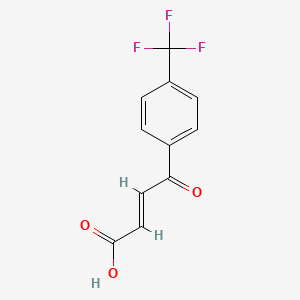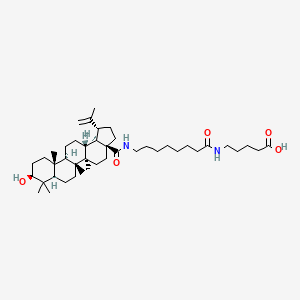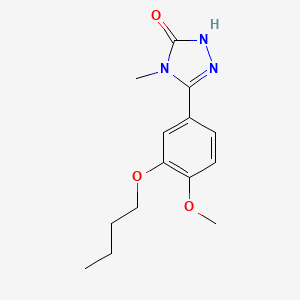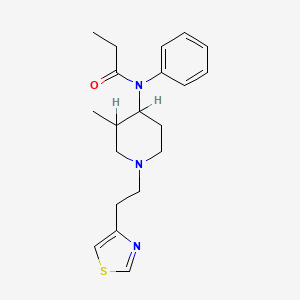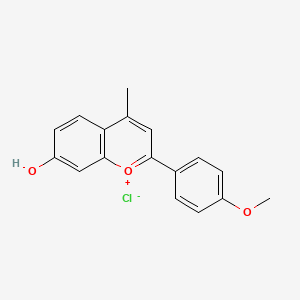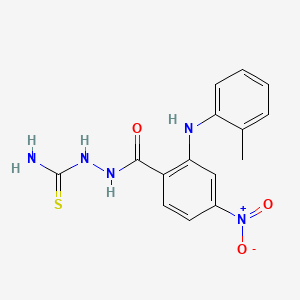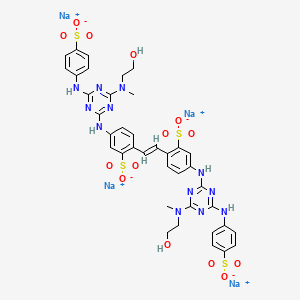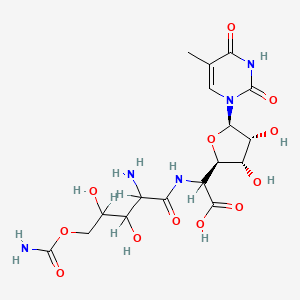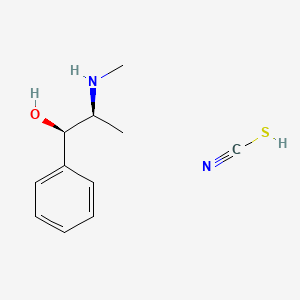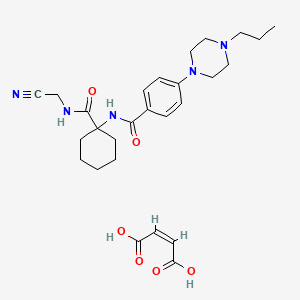
Balicatib maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Balicatib maleate is a compound known for its role as a selective inhibitor of the osteoclastic enzyme cathepsin K. Cathepsin K is a cysteine protease that is highly expressed by osteoclasts and is responsible for the degradation of type I collagen, a major component of the bone matrix. This compound has been investigated for its potential in treating osteoporosis and other bone-related disorders .
Vorbereitungsmethoden
The synthesis of balicatib maleate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Analyse Chemischer Reaktionen
Balicatib maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study the inhibition of cysteine proteases.
Biology: It is used to investigate the role of cathepsin K in bone metabolism and other physiological processes.
Medicine: It has been investigated for its potential in treating osteoporosis and other bone-related disorders.
Industry: It is used in the development of new therapeutic agents targeting cathepsin K.
Wirkmechanismus
Balicatib maleate exerts its effects by selectively inhibiting cathepsin K. This enzyme is responsible for the degradation of type I collagen in the bone matrix. By inhibiting cathepsin K, this compound reduces bone resorption and increases bone formation. The molecular targets and pathways involved include the binding of this compound to the active site of cathepsin K, preventing its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Balicatib maleate is unique among cathepsin K inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Odanacatib: Another cathepsin K inhibitor that has been investigated for the treatment of osteoporosis.
Relacatib: A cathepsin K inhibitor that has been studied for its potential in treating metabolic bone disorders.
This compound’s unique properties make it a valuable compound for scientific research and therapeutic development.
Eigenschaften
CAS-Nummer |
843609-18-7 |
|---|---|
Molekularformel |
C27H37N5O6 |
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C23H33N5O2.C4H4O4/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24;5-3(6)1-2-4(7)8/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
JFRMJUKQMPDVEF-BTJKTKAUSA-N |
Isomerische SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


